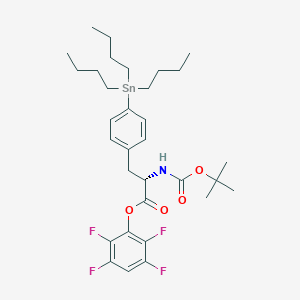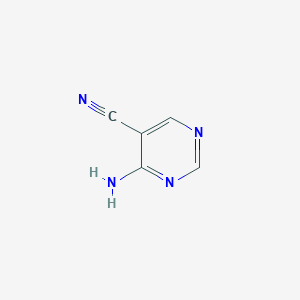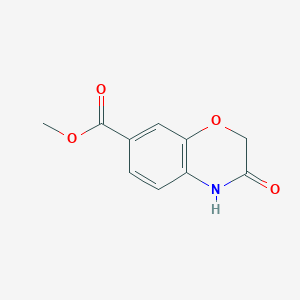
(R,R)-Chiraphite
概要
説明
(R,R)-Chiraphite is a chiral phosphine ligand used in asymmetric synthesis and catalysis. It is known for its ability to induce high enantioselectivity in various chemical reactions, making it a valuable tool in the field of organic chemistry. The compound is characterized by its unique chiral structure, which allows it to interact with other molecules in a stereospecific manner.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (R,R)-Chiraphite typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired enantiomer is obtained. One common method involves the use of chiral phosphine precursors, which are reacted with appropriate reagents under controlled conditions to produce this compound. The reaction conditions often include the use of solvents such as tetrahydrofuran or dichloromethane, and the reactions are typically carried out at low temperatures to maintain the integrity of the chiral centers.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis or the use of large-scale reactors. These methods allow for the efficient production of the compound while maintaining high enantioselectivity. The use of advanced purification techniques, such as chromatography, ensures that the final product is of high purity and suitable for use in various applications.
化学反応の分析
Types of Reactions
(R,R)-Chiraphite is known to undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides, which are often used as intermediates in further chemical transformations.
Reduction: Reduction reactions involving this compound typically result in the formation of reduced phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where one of its ligands is replaced by another group, often leading to the formation of new chiral phosphine complexes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. Substitution reactions often involve the use of halides or other nucleophiles under mild conditions to ensure the preservation of the chiral centers.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield phosphine oxides, while reduction reactions produce reduced phosphine derivatives. Substitution reactions can result in a variety of chiral phosphine complexes, depending on the nature of the substituent introduced.
科学的研究の応用
(R,R)-Chiraphite has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Asymmetric Catalysis: The compound is widely used as a chiral ligand in asymmetric catalysis, where it helps to induce high enantioselectivity in various chemical reactions. This is particularly important in the synthesis of chiral pharmaceuticals and other biologically active compounds.
Organic Synthesis: this compound is used in the synthesis of complex organic molecules, where its chiral properties help to control the stereochemistry of the final product.
Material Science: The compound is used in the development of new materials with specific chiral properties, which can have applications in areas such as optoelectronics and nanotechnology.
Biological Studies: this compound is used in biological studies to investigate the effects of chirality on biological systems and to develop new chiral drugs and therapies.
作用機序
The mechanism of action of (R,R)-Chiraphite involves its ability to interact with other molecules in a stereospecific manner. The chiral centers of the compound allow it to form specific interactions with other chiral molecules, leading to the formation of enantioselective products. The molecular targets and pathways involved in these interactions depend on the specific reaction and the nature of the other molecules involved.
類似化合物との比較
(R,R)-Chiraphite is unique in its ability to induce high enantioselectivity in various chemical reactions. Similar compounds include other chiral phosphine ligands, such as (S,S)-Chiraphite and (R,R)-DIPAMP. While these compounds share some similarities in their chiral properties, this compound is often preferred for its higher selectivity and broader range of applications.
List of Similar Compounds
- (S,S)-Chiraphite
- (R,R)-DIPAMP
- (R,R)-BINAP
- (R,R)-MeO-BIPHEP
These compounds are also used in asymmetric synthesis and catalysis, but each has its own unique properties and applications.
特性
IUPAC Name |
4,8-ditert-butyl-6-[(2R,4R)-4-(4,8-ditert-butyl-2,10-dimethoxybenzo[d][1,3,2]benzodioxaphosphepin-6-yl)oxypentan-2-yl]oxy-2,10-dimethoxybenzo[d][1,3,2]benzodioxaphosphepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H66O10P2/c1-28(54-60-56-42-34(20-30(50-15)24-38(42)46(3,4)5)35-21-31(51-16)25-39(43(35)57-60)47(6,7)8)19-29(2)55-61-58-44-36(22-32(52-17)26-40(44)48(9,10)11)37-23-33(53-18)27-41(45(37)59-61)49(12,13)14/h20-29H,19H2,1-18H3/t28-,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUZNZWRMNWOHX-FQLXRVMXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)OP1OC2=C(C=C(C=C2C(C)(C)C)OC)C3=C(O1)C(=CC(=C3)OC)C(C)(C)C)OP4OC5=C(C=C(C=C5C(C)(C)C)OC)C6=C(O4)C(=CC(=C6)OC)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@@H](C)OP1OC2=C(C=C(C=C2C(C)(C)C)OC)C3=C(O1)C(=CC(=C3)OC)C(C)(C)C)OP4OC5=C(C=C(C=C5C(C)(C)C)OC)C6=C(O4)C(=CC(=C6)OC)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H66O10P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
877.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149646-83-3 | |
| Record name | 6,6'-[(2R,4R)-2,4-Pentanediylbis(oxy)]bis[2,10-dimethoxy-4,8-bis(2-methyl-2-propanyl)dibenzo[d,f][1,3,2]dioxaphosphepine] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















